molecular formula C24H26N2O2S2 B12122027 N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12122027
M. Wt: 438.6 g/mol
InChI Key: GKFUBJUHZQOATQ-QNGOZBTKSA-N
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Description

N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a thiazolidinone derivative characterized by a (5Z)-5-(4-ethylbenzylidene) substituent on the thiazolidinone ring and an N-(2,4-dimethylphenyl)butanamide side chain. The Z-configuration of the benzylidene group and the ethyl substituent on the aromatic ring distinguish it from structurally related compounds.

Properties

Molecular Formula

C24H26N2O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C24H26N2O2S2/c1-4-18-8-10-19(11-9-18)15-21-23(28)26(24(29)30-21)13-5-6-22(27)25-20-12-7-16(2)14-17(20)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)/b21-15-

InChI Key

GKFUBJUHZQOATQ-QNGOZBTKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions. This step often requires heating and the use of a suitable solvent such as ethanol or acetic acid.

    Aldol Condensation: The next step involves the aldol condensation of the thiazolidinone intermediate with an aldehyde, such as 4-ethylbenzaldehyde. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time.

    Amidation: The final step involves the amidation of the resulting product with 2,4-dimethylphenylamine. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled conditions to prevent over-substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Benzylidene Substituents

  • 4-Methylbenzylidene (CAS 6590-38-1 ): Lower molecular weight and reduced steric bulk compared to ethyl, possibly affecting binding affinity.
  • Bromophenyl-furylmethylene (): Bulky bromine and furan substituents may enhance kinase inhibition by interacting with hydrophobic pockets .

Amide Side Chains

  • N-(2,4-Dimethylphenyl)butanamide (Target Compound): The butanamide chain provides flexibility, while the dimethylphenyl group contributes to steric hindrance and π-π stacking.
  • N-(2-Methylphenyl)acetamide (): Shorter propanamide chain and mono-methyl substitution reduce hydrophobicity .

Physicochemical Properties

Compound Benzylidene Group Amide Side Chain Melting Point (°C) logP UV λmax (nm) IR Key Bands (cm⁻¹)
Target Compound 4-Ethyl N-(2,4-dimethylphenyl) Not reported ~2.3 Not reported 1706 (C=O), 758 (C=S)
4-Methylbenzylidene Analog 4-Methyl N-(4-methylphenyl) Not reported ~2.3 Not reported 1703 (C=O), 758 (C=S)
(Z)-Compound 7 Pyrazine-ethylidene Acetic acid 213–215 N/A 388 1706 (C=O), 758 (C=S)
(Z)-N-(4-Hydroxyphenyl) 4-Methoxy N-(4-hydroxyphenyl) Not reported N/A Not reported 3398 (C-OH), 1703 (C=O)
  • Melting Points : Higher melting points (e.g., 213–215°C in ) correlate with polar functional groups like carboxylic acids.
  • logP : Ethyl and methylbenzylidene analogs share similar logP values (~2.3), suggesting comparable lipophilicity .
  • Spectroscopy: All thiazolidinones show IR bands for C=O (1700–1710 cm⁻¹) and C=S (750–760 cm⁻¹), confirming core structural integrity .

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